Scientific Field: Biochemistry
Application Summary: CML is an advanced glycation end product of interest as a potential biomarker of cardiovascular and other diseases.
Methods of Application: Available methods involve ELISA, with potential interference, or isotope dilution mass spectrometry (IDMS), with low-throughput sample preparation.
Results or Outcomes: The lower limit of quantification (LLOQ) was estimated at 0.16 lM and the assay was linear between 0.25 and 10 M.
Scientific Field: Synthetic Biology
Application Summary: Serine integrases are emerging as one of the most powerful biological tools for biotechnology.
Methods of Application: Synthetic biologists have concentrated on the study of site-specific DNA-modifying enzymes that can catalyze DNA variations with precision, prediction, and high efficiency.
Valylserine, with the chemical formula C₈H₁₆N₂O₄, is classified as a dipeptide formed from the amino acids valine and serine. It is recognized for its structural role in proteins and peptides and can be identified by its unique molecular structure that allows it to participate in various biochemical processes .
The specific mechanism of action of valylserine is not fully understood. However, some studies suggest it might play a role in cell signaling, particularly a process called quorum sensing in bacteria []. Quorum sensing allows bacteria to communicate and regulate gene expression based on their population density. Valylserine, along with other dipeptides, may act as signaling molecules in this process, though more research is needed [].
These reactions are essential for understanding the compound's behavior in biological systems and its potential transformations in synthetic chemistry .
Several methods exist for synthesizing valylserine:
These synthesis methods are crucial for producing valylserine for research and industrial applications .
Valylserine has several notable applications:
These applications highlight the versatility of valylserine in both scientific research and practical uses .
Studies on the interactions of valylserine with other biomolecules have revealed insights into its functionality:
Understanding these interactions is vital for developing new therapeutic strategies involving valylserine .
Valylserine shares similarities with several other dipeptides. Below is a comparison highlighting its uniqueness:
Compound | Composition | Unique Features |
---|---|---|
Valylthreonine | Valine + Threonine | Contains a hydroxyl group; involved in different metabolic pathways. |
Isoserine | Isomer of Serine | Structural variation affects biological activity; less common than serine. |
Glycylvaline | Glycine + Valine | Simpler structure; often used in studies on peptide bonding. |
Valylserine's unique combination of valine and serine contributes to its distinct properties and potential applications compared to these similar compounds .
Valylserine occupies a pivotal position within the hierarchical protein catabolism cascade, functioning as an intermediate product of incomplete protein digestion [4] [9]. The protein degradation process begins with pepsin converting intact proteins into polypeptides, followed by pancreatic proteases including trypsin and chymotrypsin that further degrade these polypeptides [9]. Within the small intestine, specialized peptidases cleave these smaller peptides into dipeptides such as valylserine [9] [10].
Table 1: Valylserine Position in Protein Catabolism Pathways
Step | Process | Enzymes Involved | Location |
---|---|---|---|
Initial Protein Hydrolysis | Protein → Polypeptides → Dipeptides | Pepsin, Trypsin, Chymotrypsin | Stomach, Small intestine |
Dipeptide Formation | Valylserine formation from incomplete catabolism | Endopeptidases, Carboxypeptidases | Small intestine |
Dipeptide Cleavage | Peptidase-mediated hydrolysis to valine + serine | Dipeptidyl peptidases, Aminopeptidases | Intestinal epithelium |
Amino Acid Metabolism | Individual amino acid utilization | Transaminases, Dehydrogenases | Liver, Muscle, Various tissues |
The dipeptide transport system facilitates valylserine absorption through specialized transporters [20]. Peptide transporter 1 located in the brush border membrane of intestinal epithelium transfers nutritional peptides from the small intestinal lumen into enterocytes, while peptide transporter 2 expressed in renal tubules mediates reabsorption from primitive urine [20]. This transport mechanism enables efficient utilization of valylserine as a nutritional source [10] [11].
Valylserine metabolism involves enzymatic hydrolysis by peptidases and proteases, facilitating breakdown into constituent amino acids [11] . The resulting valine undergoes degradation primarily in muscle tissue through transamination to alpha-ketoisovalerate, followed by oxidation to isobutyryl coenzyme A and subsequent conversion to succinyl coenzyme A for citric acid cycle entry [12]. Serine participates in multiple metabolic pathways including protein synthesis, neurotransmission, and folate and methionine cycles [28].
Dipeptides, including valylserine, demonstrate remarkable evolutionary conservation across diverse biological systems, reflecting their fundamental importance in cellular metabolism [13] [15]. Research indicates that dipeptide compositions exhibit non-random patterns along evolutionary timelines, suggesting selective pressure for maintaining specific dipeptide sequences [16]. The distribution of dipeptide compositions in proteins shows remarkable conservation, with certain dipeptide patterns being preferentially retained across species [16].
Table 2: Evolutionary Conservation Patterns of Valylserine
Organism Type | Dipeptide Presence | Primary Function | Conservation Level |
---|---|---|---|
Bacteria (Escherichia coli, Pseudomonas) | High | Quorum sensing, Metabolism | High - Essential for signaling |
Fungi (Yeast) | Moderate | Metabolic regulation | Moderate - Metabolic role |
Plants (Arabidopsis) | High | Metabolic switches, Diel cycles | High - Regulatory function |
Animals (Mammals) | High | Protein catabolism, Digestion | Very High - Digestive process |
Marine organisms | Moderate | Metabolic adaptation | Moderate - Adaptive role |
Plant systems demonstrate particularly interesting patterns of dipeptide utilization, with proteogenic dipeptides acting as metabolic switches at the interface of proteostasis and central metabolism [13]. In Arabidopsis thaliana, dipeptides accumulate in response to environmental changes and regulate critical enzymatic activities through direct binding, enabling carbon flux distribution [13]. Studies reveal that dipeptides exhibit diel fluctuations, reaching maximum accumulation at the end of the day and gradually declining during night periods [13].
Bacterial systems utilize valylserine and related dipeptides in sophisticated communication networks [1]. The compound serves as a precursor for cyclic diketopiperazine formation through head-to-tail ring closure, with these metabolites playing important roles in quorum sensing mechanisms [1]. This evolutionary conservation across prokaryotic and eukaryotic systems underscores the fundamental importance of dipeptide-mediated cellular communication [17] [19].
Valylserine shares structural and functional characteristics with numerous related dipeptides while maintaining distinct properties that influence its biological activity [20] [21]. The dipeptide landscape encompasses approximately 400 different combinations possible from the twenty proteinogenic amino acids, each exhibiting unique physicochemical properties and biological functions [20].
Table 3: Comparative Analysis of Valylserine with Related Dipeptides
Dipeptide | Molecular Formula | Molecular Weight (Da) | Hydrophobic Character | Biological Function |
---|---|---|---|---|
Valylserine (Val-Ser) | C8H16N2O4 | 204.22 | Mixed (hydrophobic Val + polar Ser) | Protein catabolism intermediate, Quorum sensing precursor |
Serylvaline (Ser-Val) | C8H16N2O4 | 204.22 | Mixed (polar Ser + hydrophobic Val) | Protein catabolism intermediate, Similar to Val-Ser |
Valylproline (Val-Pro) | C10H18N2O3 | 214.26 | Hydrophobic | Found in intestinal metabolism |
Prolylarginine (Pro-Arg) | C11H21N5O3 | 271.31 | Polar/Basic | High in duodenum, Immune function |
Isoleucylphenylalanine (Ile-Phe) | C15H22N2O3 | 278.35 | Hydrophobic/Aromatic | Intestinal metabolism, Aromatic pathway |
The arrangement of amino acids within dipeptides significantly influences their biological activity and metabolic fate [21]. Valylserine exhibits mixed hydrophobic-polar characteristics due to the combination of hydrophobic valine and polar serine residues [23]. This amphipathic nature affects protein-protein interactions, particularly those involving hydrophobic interactions and electrostatic forces [21].
Comparative studies reveal that dipeptide sequence order substantially impacts biological function [18] [26]. Serylvaline, the reversed sequence of valylserine, shares identical molecular formula and weight but exhibits different biological properties due to altered amino acid positioning [18] [26]. The amino-terminal positioning of valine in valylserine versus serine in serylvaline creates distinct binding affinities and enzymatic recognition patterns [26].
Research demonstrates that dipeptides containing specific amino acid combinations create favorable or unfavorable electrostatic environments for protein-protein interactions [21]. Valylserine, with its neutral serine hydroxyl group and hydrophobic valine branched chain, provides unique binding characteristics that distinguish it from purely hydrophobic or polar dipeptides [21] [23].
The peptide bond connecting valine and serine in valylserine exhibits distinctive structural and functional characteristics that directly influence its biological activity [8] [22]. This amide bond demonstrates partial double bond character due to resonance between the carbonyl group and the carbon-nitrogen bond, resulting in a rigid planar structure [22] [25].
Table 4: Valine-Serine Peptide Bond Characteristics
Characteristic | Valine-Serine Bond | Special Properties |
---|---|---|
Bond Type | Amide (C-N) | Partial double bond character |
Bond Length (Å) | 1.32-1.33 | Shorter than typical C-N single bond |
Planarity | Planar due to resonance | C=O and N-H groups coplanar |
Rotation | Restricted (trans preferred) | ~180° preferred configuration |
Stability | Kinetically stable | Stable under physiological conditions |
Formation Energy | High activation energy required | Requires enzymatic cleavage |
Hydrolysis Susceptibility | Susceptible to peptidases | Cleaved by dipeptidyl peptidases |
The peptide bond planarity prevents rotation around the carbon-nitrogen bond, maintaining the molecule in a fixed configuration that influences its interaction with biological targets [8] [25]. Crystal structure analysis of valylserine demonstrates that the four atoms comprising the peptide bond exist in a single plane, with the trans configuration being thermodynamically preferred due to reduced steric hindrance [8] [22].
The kinetic stability of the valine-serine peptide bond requires high activation energies for cleavage, making enzymatic hydrolysis necessary for biological breakdown [22] [30]. Serine proteases and dipeptidyl peptidases specifically recognize and cleave the valylserine peptide bond through nucleophilic attack mechanisms [30]. The serine residue's hydroxyl group provides additional hydrogen bonding opportunities that influence enzyme-substrate interactions and binding specificity [30].
Valylserine's conversion to cyclic diketopiperazine represents a significant biological transformation with implications for cellular signaling [1] [31]. This cyclization occurs through head-to-tail ring closure, forming a six-membered ring structure that exhibits enhanced stability and altered biological activity [31] [42]. The resulting cyclic dipeptide participates in quorum sensing mechanisms, demonstrating the broader biological significance of the initial linear valylserine structure [1] [31].
Irritant